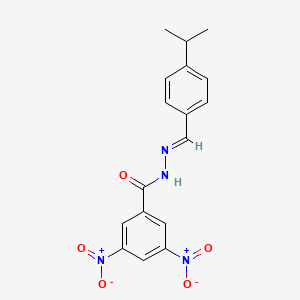
(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzohydrazide, which is a type of organic compound. It has a benzene ring, which is a cyclic structure of six carbon atoms, and a hydrazide group, which is a type of functional group characterized by the formula -CONHNH2 . The “E” in the name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, an isopropyl group attached to the benzene ring, and a hydrazide group. The “E” configuration indicates that the two highest-priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis
Benzohydrazides can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrazones upon reaction with ketones or aldehydes, and undergo oxidation to form azo compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the isopropyl group, the nitro groups, and the hydrazide group .科学的研究の応用
Molecular Structure and Spectroscopic Studies
Compounds with structural similarities to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide have been synthesized and characterized to understand their molecular structure and spectroscopic properties. For instance, the study by Karrouchi et al. (2021) focused on the synthesis and characterization of a related compound, exploring its structural details through spectroscopic methods. This research could provide foundational knowledge necessary for understanding the chemical behavior and potential applications of similar compounds in material science and molecular engineering (Karrouchi et al., 2021).
Antimicrobial and QSAR Studies
Research on benzylidene hydrazides has shown that these compounds exhibit antimicrobial properties. A study by Kumar et al. (2011) demonstrated the synthesis and in vitro antimicrobial activity of a series of benzylidene hydrazides, highlighting the importance of structural features for their biological activity. This suggests that this compound could potentially be explored for its antimicrobial properties, contributing to pharmaceutical research and the development of new antimicrobial agents (Kumar et al., 2011).
Larvicidal Activity
Compounds structurally related to this compound have been evaluated for their larvicidal activity against certain mosquito species, indicating potential applications in vector control and public health. The research by N. P et al. (2021) on novel arylhydrazones demonstrates this potential application, suggesting that exploring the larvicidal activity of similar compounds could be beneficial for controlling mosquito-borne diseases (N. P et al., 2021).
Corrosion Inhibition
Another potential application of related compounds is in corrosion inhibition. Al-amiery et al. (2013) synthesized a novel hydrazinecarbothioamide and demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research suggests that this compound could also be studied for its corrosion inhibitory properties, potentially contributing to the development of new materials with enhanced corrosion resistance (Al-amiery et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dinitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20(23)24)9-16(8-14)21(25)26/h3-11H,1-2H3,(H,19,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBOQPIZEPLRGT-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/structure/B2723371.png)
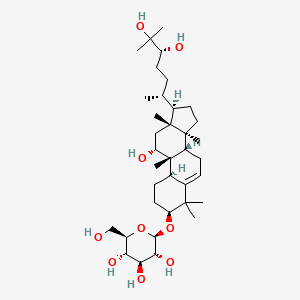
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)


![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)
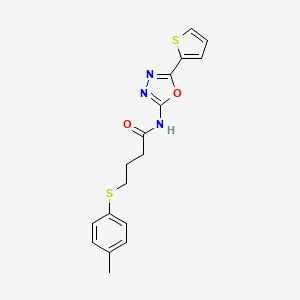
![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)
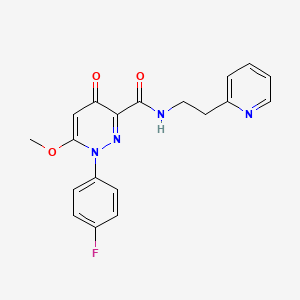

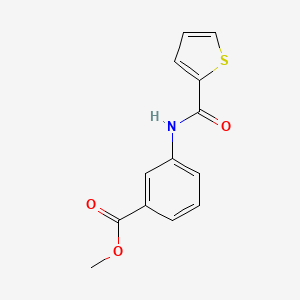
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
